2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thiazole or piperazine rings.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperazine moiety may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(4-methylpiperazin-1-yl)aniline: This compound shares a similar structure but lacks the thiazole ring.
4-(4-Methylpiperazin-1-yl)aniline: This compound also contains the piperazine moiety but differs in the positioning of the functional groups.
Uniqueness
The presence of both the thiazole ring and the piperazine moiety in 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline makes it unique. This combination provides a versatile scaffold for various chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C15H20N4S |
---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-methyl-5-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C15H20N4S/c1-11-3-4-12(9-13(11)16)14-10-20-15(17-14)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8,16H2,1-2H3 |
InChI-Schlüssel |
CPNZEVMVLJHSPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.